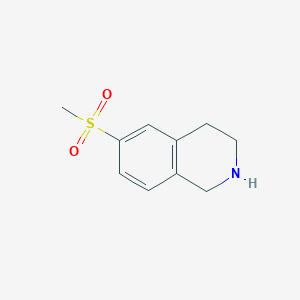
(R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral organic compound characterized by the presence of two fluorine atoms and a hydroxyl group on a tetrahydronaphthalene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of fluorine atoms at the 6 and 8 positions can be achieved using electrophilic fluorination reagents such as Selectfluor.
Reduction: The naphthalene ring is then reduced to a tetrahydronaphthalene ring using hydrogenation catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for fluorination and hydrogenation steps to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of methoxy-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated structure makes it useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
In medicinal chemistry, ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is investigated for its potential as a pharmaceutical intermediate. Its chiral nature and functional groups make it a candidate for the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
作用機序
The mechanism of action of ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol: The racemic mixture of the compound.
6,8-dichloro-1,2,3,4-tetrahydronaphthalen-2-ol: A similar compound with chlorine atoms instead of fluorine.
6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-one: The oxidized form of the compound.
Uniqueness
®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its chiral nature and the presence of both fluorine atoms and a hydroxyl group. This combination of features provides distinct reactivity and binding properties, making it valuable for various applications in research and industry.
特性
分子式 |
C10H10F2O |
|---|---|
分子量 |
184.18 g/mol |
IUPAC名 |
(2R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H10F2O/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4,8,13H,1-2,5H2/t8-/m1/s1 |
InChIキー |
GEYJIPILMJVWRT-MRVPVSSYSA-N |
異性体SMILES |
C1CC2=C(C[C@@H]1O)C(=CC(=C2)F)F |
正規SMILES |
C1CC2=C(CC1O)C(=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)






![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)



![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13941561.png)


